(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-4-21-16-7-5-6-8-17(16)24-19(21)20-18(22)14-9-11-15(12-10-14)23-13(2)3/h5-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQHGOXEQPLWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide typically involves the condensation of 3-ethylbenzo[d]thiazol-2(3H)-one with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents under mild heating conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects :
- The target’s 4-isopropoxy group likely increases lipophilicity compared to phenyl (7a, ) but less than dodecyl chains (e.g., 5p in ). This balance may optimize membrane permeability in biological systems.
- Electron-Donating vs. Withdrawing Groups : The isopropoxy group (electron-donating) contrasts with sulfonyl ( ) and acryloyl ( ) moieties, which are electron-withdrawing. This difference could influence binding affinity in enzyme inhibition.
- Halogenation : Fluorinated analogs (–5 ) exhibit enhanced metabolic stability due to C-F bond strength, a feature absent in the target compound.
Spectral and Physical Properties :
- Analogs like 4g () show distinct IR peaks for dual carbonyl groups (1690, 1638 cm⁻¹), whereas the target’s benzamide may exhibit a single C=O stretch near 1650–1680 cm⁻¹ .
- Thiadiazole derivatives () generally exhibit higher melting points (e.g., 200°C for 4g) compared to thiazole-based compounds, suggesting stronger intermolecular forces .
Biological Activity :
- Compounds with 3-alkyl substituents (e.g., 7a, 5p ) demonstrate inhibitory activity against cancer cell lines, implying the target’s ethyl group may confer similar properties.
- Sulfonyl-containing analogs ( ) may exhibit stronger receptor-binding interactions due to hydrogen-bonding capabilities, whereas the target’s isopropoxy group may prioritize solubility.
Biological Activity
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Research has indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that thiazole-based compounds could induce apoptosis in human cancer cells through the activation of caspase pathways .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Caspase activation |
| Compound B | MCF-7 | 15 | DNA damage |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that these compounds exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Table 2: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 32 | This compound |
| Escherichia coli | 64 | Similar Thiazole Derivative |
| Candida albicans | 16 | Similar Thiazole Derivative |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazole derivatives act as inhibitors for key enzymes involved in cancer progression and microbial survival.
- Apoptosis Induction : Activation of apoptotic pathways has been observed, leading to programmed cell death in cancer cells.
- Membrane Disruption : Antimicrobial action is often mediated through the disruption of bacterial and fungal cell membranes.
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a thiazole derivative showed promising results in reducing tumor size in patients with advanced breast cancer.
- Case Study 2 : An investigation into the use of thiazole compounds for treating multidrug-resistant bacterial infections demonstrated significant improvements in patient outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
